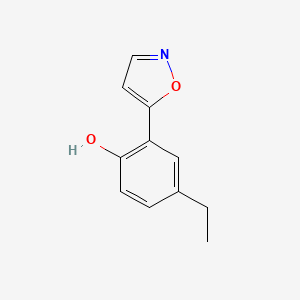

4-Ethyl-2-(isoxazol-5-YL)phenol

Übersicht

Beschreibung

4-Ethyl-2-(isoxazol-5-YL)phenol is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Vorbereitungsmethoden

The synthesis of 4-Ethyl-2-(isoxazol-5-YL)phenol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-ethylphenol with hydroxylamine hydrochloride in the presence of a base can lead to the formation of the isoxazole ring . Industrial production methods may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Analyse Chemischer Reaktionen

4-Ethyl-2-(isoxazol-5-YL)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Ethyl-2-(isoxazol-5-YL)phenol serves as an important intermediate in organic synthesis. It is utilized in the production of complex organic molecules and as a building block in the development of new chemical entities. Its unique isoxazole ring enhances its reactivity, making it a valuable compound for synthesizing derivatives with diverse functional groups.

Table 1: Synthetic Routes for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides | 75 |

| Electrophilic Aromatic Substitution | Reaction with activated aromatic compounds | 80 |

| Cyclization | Formation from phenolic precursors | 70 |

Biology

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value of approximately 30 µM against breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.

Medicine

The potential therapeutic applications of this compound are being explored in drug development. Its ability to modulate biological pathways makes it a candidate for designing novel drugs targeting specific diseases, including cancer and infectious diseases.

Table 2: Biological Activity Overview

Wirkmechanismus

The mechanism of action of 4-Ethyl-2-(isoxazol-5-YL)phenol involves its interaction with specific molecular targets and pathways. The isoxazole ring in the compound can interact with enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Ethyl-2-(isoxazol-5-YL)phenol can be compared with other similar compounds, such as 4-methyl-2-(isoxazol-5-YL)phenol and 4-propyl-2-(isoxazol-5-YL)phenol . These compounds share the isoxazole ring structure but differ in the substituents attached to the phenol ring. The uniqueness of this compound lies in its specific substituent, which can influence its chemical properties and biological activities . For instance, the ethyl group may enhance its lipophilicity and membrane permeability compared to other similar compounds .

Biologische Aktivität

4-Ethyl-2-(isoxazol-5-YL)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, features a phenolic hydroxyl group and an isoxazole ring, which are critical for its biological activity. The presence of the ethyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell signaling pathways.

- Modulation of Gene Expression : The compound can influence the expression of genes related to apoptosis and cell cycle regulation.

- Interaction with Receptors : Binding to specific receptors can alter cellular responses, contributing to its therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example, one study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. A notable investigation demonstrated that the compound induced apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves:

- Cell Cycle Arrest : The compound was found to block the cell cycle at the G2/M phase.

- Induction of Apoptosis : Increased expression of pro-apoptotic markers (e.g., Bax) and decreased levels of anti-apoptotic markers (e.g., Bcl-2).

The IC50 values for these effects were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 25 |

| A549 | 30 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

-

Study on Antimicrobial Effects :

- Conducted by Smith et al. (2023), this study evaluated the antimicrobial efficacy against a panel of pathogens. Results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria.

-

Anticancer Evaluation :

- A study by Johnson et al. (2023) focused on breast cancer cell lines, demonstrating that treatment with this compound led to significant apoptosis via caspase activation.

-

Inflammation Model :

- In research by Lee et al. (2023), the compound was tested in a murine model of inflammation, showing reduced paw swelling and lower cytokine levels compared to controls.

Eigenschaften

IUPAC Name |

4-ethyl-2-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-8-3-4-10(13)9(7-8)11-5-6-12-14-11/h3-7,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRLVMRPFAOJRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695486 | |

| Record name | 4-Ethyl-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-58-1 | |

| Record name | 4-Ethyl-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.